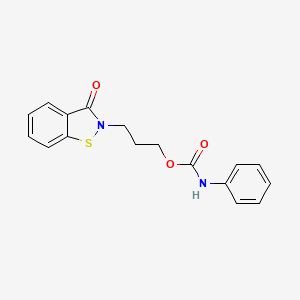
Propane, 1-((2-(ethenylseleno)ethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1-((2-(ethenylseleno)ethyl)thio)- is an organic compound with the molecular formula C7H16SSe. This compound contains a total of 25 atoms, including 16 hydrogen atoms, 7 carbon atoms, 1 sulfur atom, and 1 selenium atom . The structure of this compound includes a propane backbone with a thioether linkage and an ethenylseleno group attached to it .
Métodos De Preparación
The synthesis of Propane, 1-((2-(ethenylseleno)ethyl)thio)- involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of thiolate anions with alkyl halides . The preparation process typically includes the following steps:
Formation of Thiolate Anion: This is achieved by reacting a thiol with a base.
Reaction with Alkyl Halide: The thiolate anion then reacts with an alkyl halide to form the desired thioether compound.
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Propane, 1-((2-(ethenylseleno)ethyl)thio)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: The ethenylseleno group can participate in substitution reactions, where it can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propane, 1-((2-(ethenylseleno)ethyl)thio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and selenoethers.
Biology: The compound’s unique structure makes it useful in studying the biological roles of selenium and sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs that target specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Propane, 1-((2-(ethenylseleno)ethyl)thio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioether and selenoether groups can participate in redox reactions, influencing cellular processes and signaling pathways . The compound’s ability to undergo thiol-ene “click” reactions makes it a versatile tool in chemical biology and materials science .
Comparación Con Compuestos Similares
Similar compounds to Propane, 1-((2-(ethenylseleno)ethyl)thio)- include other thioethers and selenoethers. Some examples are:
Ethyl Propyl Sulfide: A simple thioether with a similar sulfur linkage.
Vinyl Selenide: A compound with a selenium atom in a similar ethenyl configuration.
Methyl Selenide: Another selenoether with a simpler structure.
What sets Propane, 1-((2-(ethenylseleno)ethyl)thio)- apart is its unique combination of a thioether and an ethenylseleno group, which provides distinct chemical and biological properties .
Propiedades
Número CAS |
90053-40-0 |
|---|---|
Fórmula molecular |
C7H16SSe |
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
1-(2-ethylselanylethylsulfanyl)propane |
InChI |
InChI=1S/C7H16SSe/c1-3-5-8-6-7-9-4-2/h3-7H2,1-2H3 |
Clave InChI |
ZPODEPPQMMCTLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCSCC[Se]CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


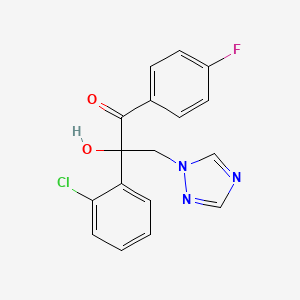





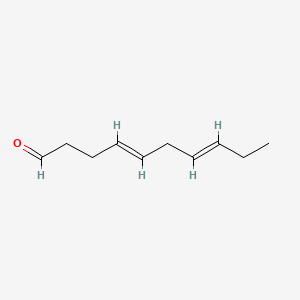
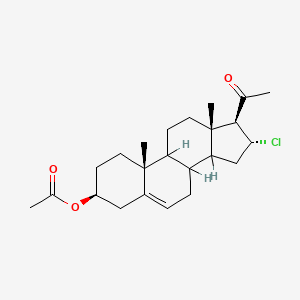
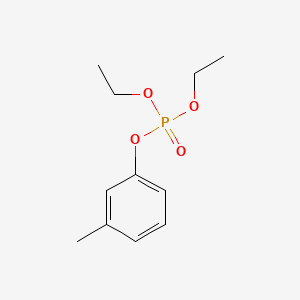


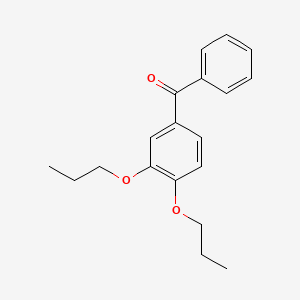
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)
